molecular formula C19H38BrNO3 B14342797 Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate CAS No. 100170-93-2

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate

Cat. No.: B14342797
CAS No.: 100170-93-2
M. Wt: 408.4 g/mol
InChI Key: XTXDMMRYKHSJHR-UHFFFAOYSA-M
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Description

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its neurotropic spasmolytic action and is used as a sympathetic ganglion blocking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)methylammonium chloride. This intermediate is then reacted with sodium bromide to produce diethyl(2-hydroxyethyl)methylammonium bromide. The final step involves the esterification of the bromide with alpha-(1-hydroxybutyl)cyclohexaneacetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves its interaction with specific molecular targets in the nervous system. The compound acts as a ganglion blocking agent by inhibiting the transmission of nerve impulses at the sympathetic ganglia. This results in a reduction of muscle spasms and relaxation of smooth muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sympathetic ganglion blocking agent sets it apart from other similar compounds .

Properties

CAS No.

100170-93-2

Molecular Formula

C19H38BrNO3

Molecular Weight

408.4 g/mol

IUPAC Name

2-(2-cyclohexyl-3-hydroxyhexanoyl)oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C19H38NO3.BrH/c1-5-11-17(21)18(16-12-9-8-10-13-16)19(22)23-15-14-20(4,6-2)7-3;/h16-18,21H,5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

XTXDMMRYKHSJHR-UHFFFAOYSA-M

Canonical SMILES

CCCC(C(C1CCCCC1)C(=O)OCC[N+](C)(CC)CC)O.[Br-]

Origin of Product

United States

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